2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide
Description
2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide is a complex organic compound with a molecular formula of C15H20ClN3OS2
Properties
IUPAC Name |
1-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-cyclohexylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS2/c16-11-6-8-13(9-7-11)22-10-14(20)18-19-15(21)17-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20)(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBBLOBPGSJGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzenethiol with chloroacetyl chloride to form 2-(4-chlorophenylthio)acetyl chloride. This intermediate is then reacted with N-cyclohexylhydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest. For instance, derivatives of hydrazinecarbothioamide have shown efficacy against colon and breast cancer cells, with studies reporting IC50 values in the low micromolar range, suggesting a promising avenue for anticancer drug development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it possesses activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest effective antimicrobial activity, which can be attributed to structural features that enhance membrane permeability and disrupt bacterial cell wall synthesis .
Synthesis and Derivative Development
The synthesis of 2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide typically involves multi-step chemical reactions that integrate hydrazine derivatives with thioamide functionalities. This synthetic pathway is crucial for developing analogs that may enhance biological activity or reduce toxicity.
Synthetic Route Overview
- Step 1: Formation of the thioamide linkage via reaction between an appropriate hydrazine derivative and a thioacetic acid.
- Step 2: Introduction of the chlorophenyl group through electrophilic substitution.
- Step 3: Acetylation to yield the final product.
This synthetic versatility allows for the exploration of various substitutions that can optimize the pharmacological profile of the compound .
Case Study 1: Anticancer Efficacy
A study conducted on a series of hydrazine derivatives demonstrated their ability to inhibit proliferation in human cancer cell lines. The research highlighted that modifications in the side chains significantly affected cytotoxicity levels, paving the way for further exploration into structure-activity relationships (SAR) .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 |
| Compound B | HCT116 (Colon) | 3.5 |
| Compound C | HeLa (Cervical) | 4.0 |
Case Study 2: Antimicrobial Activity
In vitro assessments showed that compounds similar to this compound exhibited significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The study emphasized the importance of the thioether group in enhancing antimicrobial efficacy .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of 2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenylacetic acid
- 4-chlorophenylthiourea
- N-cyclohexylhydrazinecarbothioamide
Uniqueness
2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications.
Biological Activity
2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide (commonly referred to as compound A) is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of compound A, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has the molecular formula and features a distinctive thioamide group, which is known to enhance biological activity in various compounds. The presence of the 4-chlorophenyl sulfanyl group is significant as it may influence the compound's interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compound A. For instance, a study conducted by researchers on a series of hydrazine derivatives revealed that compounds similar to A exhibited significant cytotoxic effects against various cancer cell lines, particularly leukemia subtypes. The study employed the National Cancer Institute (NCI) protocol for evaluating cytotoxicity across 60 cancer cell lines, demonstrating that certain derivatives showed selective growth inhibition rates with GI50 values ranging from 0.58 to 5.89 .
Table 1: Cytotoxic Activity of Compound A Against Cancer Cell Lines
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| RPMI-8226 (Leukemia) | 0.63 | 1.28 |
| SR (Leukemia) | 0.58 | 5.89 |
The mechanism by which compound A exerts its anticancer effects appears to involve inhibition of tubulin polymerization, similar to the well-known chemotherapeutic agent colchicine. Docking studies indicated that compound A binds effectively to the colchicine site on β-tubulin, suggesting a potential pathway for its cytotoxic action .
Study on Hydrazine Derivatives
A notable study focused on synthesized hydrazine derivatives, including compound A, which were screened against multiple cancer cell lines. The results indicated that these compounds displayed varying degrees of cytotoxicity, with specific emphasis on their ability to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications in the hydrazine scaffold significantly impacted biological activity. For example, alterations in the substituents on the phenyl ring and variations in alkyl chain lengths were correlated with enhanced or diminished anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
